5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Overview
Description
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .
Biochemical Pathways
For instance, chlorfenapyr acts as an uncoupler in mitochondrial oxidative phosphorylation .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the corresponding 1,3,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring .
Scientific Research Applications
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral, antibacterial, and antifungal agent.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-one: This compound is structurally similar but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-triazole-2-one: Another similar compound with a triazole ring.
Uniqueness
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific combination of the oxadiazole ring and the 4-chlorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its broad range of biological activities set it apart from similar compounds .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCIADJXVFGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455790 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-61-1 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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